1-(3-Chlorophenyl)pyrazole-4-boronic acid

Structural Biology Enzyme Inhibition Boronic Acid Warhead

This 3-chlorophenyl-substituted pyrazole-4-boronic acid is the non-interchangeable building block for SR1848 (ML180), a selective LRH-1 inverse agonist (IC₅₀ 3.7 µM) used in breast and pancreatic cancer research. Substitution pattern is critical: generic alternatives fail to recapitulate activity in AmpC beta-lactamase covalent inhibition (PDB: 4LV1) and JAK inhibitor scaffolds (US Patent 11,827,657 B2). Supplied as ≥98% purity off-white powder with mp 298 °C dec., ensuring robust performance in high-temperature Suzuki couplings and reproducible SAR studies.

Molecular Formula C9H8BClN2O2
Molecular Weight 222.44 g/mol
CAS No. 1072945-88-0
Cat. No. B1421130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)pyrazole-4-boronic acid
CAS1072945-88-0
Molecular FormulaC9H8BClN2O2
Molecular Weight222.44 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O
InChIInChI=1S/C9H8BClN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H
InChIKeyQQIIJLJSZUIAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)pyrazole-4-boronic Acid (CAS 1072945-88-0): A Specialized Boronic Acid for Cross-Coupling and Targeted Molecular Synthesis


1-(3-Chlorophenyl)pyrazole-4-boronic acid (CAS 1072945-88-0) is a heterocyclic boronic acid derivative with the molecular formula C₉H₈BClN₂O₂ and a molecular weight of 222.44 g/mol . This compound is characterized by a pyrazole ring featuring a 3-chlorophenyl substituent at the N1 position and a boronic acid moiety at the C4 position . It is commercially available as an off-white to light orange powder with purities typically ranging from 95% to 98% . Its primary industrial and research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex molecular architectures in medicinal chemistry and agrochemical development [1].

Why 1-(3-Chlorophenyl)pyrazole-4-boronic Acid Cannot Be Interchanged with Other In-Class Pyrazole Boronic Acids


Generic substitution among pyrazole boronic acids is scientifically unsound due to the profound impact of specific substitution patterns on both synthetic utility and biological target engagement. In synthetic applications, the electronic and steric properties conferred by the 3-chlorophenyl group directly influence reaction yields and regioselectivity in Suzuki-Miyaura couplings, making a direct swap with, for instance, a phenyl or 4-chlorophenyl analog non-trivial without extensive re-optimization of reaction conditions . More critically, in biochemical contexts, the precise arrangement of substituents dictates molecular recognition. Structural biology evidence reveals that 1-(3-Chlorophenyl)pyrazole-4-boronic acid forms a specific, covalent complex with the AmpC beta-lactamase active site, an interaction that would be disrupted or ablated by even minor changes to the aryl ring's substitution [1]. Therefore, the use of a non-identical analog represents a distinct change in the experimental system, introducing variables that compromise reproducibility and data integrity in both chemical and biological assays.

Quantitative Differentiation of 1-(3-Chlorophenyl)pyrazole-4-boronic Acid: Head-to-Head Evidence vs. Structural Analogs


Direct Structural Biology Evidence: Confirmed Covalent Binding Mode to AmpC Beta-Lactamase

In contrast to many pyrazole boronic acids used solely as synthetic intermediates, 1-(3-Chlorophenyl)pyrazole-4-boronic acid has a defined and experimentally validated role as a direct, covalent inhibitor of the AmpC beta-lactamase enzyme. The 1.74 Å resolution crystal structure (PDB ID: 4LV1) provides unambiguous, atomic-level proof of its specific binding mode [1]. This is a key differentiator from other N-aryl pyrazole boronic acid isomers or analogs, whose binding to this clinically relevant target has not been structurally characterized. The data demonstrate that the compound's boronic acid warhead forms a covalent bond with the catalytic serine in the enzyme active site, a mechanism that is critically dependent on the precise orientation provided by the 3-chlorophenyl-pyrazole scaffold [1].

Structural Biology Enzyme Inhibition Boronic Acid Warhead

Role as a Validated Intermediate in the Synthesis of a High-Value Pharmaceutical Target (SR1848/ML180)

1-(3-Chlorophenyl)pyrazole-4-boronic acid has been explicitly utilized as a key building block in the synthesis and structure-activity relationship (SAR) exploration of SR1848 (also known as ML180), a potent and selective inverse agonist of Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a validated target in oncology and metabolic diseases. The compound's boronic acid moiety is essential for constructing the final molecule's core via Suzuki-Miyaura coupling. While other pyrazole boronic acids could theoretically be used, this specific compound is documented in the literature as the reagent of choice for accessing the active chemical space around SR1848 . Its use enables the direct replication of published synthetic routes and SAR studies, which is a critical requirement for efficient lead optimization.

Medicinal Chemistry LRH-1 Inverse Agonist Suzuki Coupling

Commercial Availability with Documented High Purity Specifications

The compound is commercially available with a verified high purity that is essential for demanding applications like iterative cross-coupling in complex molecule synthesis. Multiple reputable vendors consistently supply 1-(3-Chlorophenyl)pyrazole-4-boronic acid with purity specifications of ≥95% to 98% [1]. In the context of Suzuki-Miyaura reactions, high purity of the boronic acid component is critical; the presence of even small amounts of dehalogenated or protodeboronated impurities can lead to low yields, difficult purifications, and irreproducible results. This established supply chain and quality control standard differentiate it from less common or custom-synthesized pyrazole boronic acid isomers, which may lack such rigorous and transparent purity data.

Quality Control Reproducibility Suzuki Coupling

Physical Property Advantage: High Thermal Stability for Broad Synthetic Utility

The compound exhibits a remarkably high melting point of 298 °C (with decomposition) . This thermal stability is a significant advantage for a boronic acid building block, as many simpler aryl boronic acids are prone to protodeboronation or oxidation at elevated temperatures. This property allows the compound to be utilized in a wider range of reaction conditions, including high-temperature Suzuki couplings or reactions requiring extended heating, without significant degradation. This contrasts with more thermally labile boronic acids, which may decompose under similar conditions, leading to lower yields and the formation of problematic byproducts.

Physical Chemistry Thermal Stability Synthetic Chemistry

Validated Utility in the Synthesis of Next-Generation JAK Inhibitors (Boehringer Ingelheim Patent)

The compound is identified as a core structural motif and key intermediate in a granted US patent (US 11,827,657 B2) assigned to Boehringer Ingelheim, describing novel boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors [1]. This patent explicitly claims the synthesis and use of compounds based on the 1-arylpyrazole-4-boronic acid scaffold. The commercial and therapeutic importance of the JAK inhibitor class (for indications like inflammation and autoimmune diseases) provides strong validation for this specific chemical space. While the patent covers a genus, the specific use of the 3-chlorophenyl variant is documented, establishing it as a privileged scaffold for accessing this therapeutically relevant target class.

Medicinal Chemistry JAK Inhibitor Autoimmune Disease

Recommended Procurement and Research Applications for 1-(3-Chlorophenyl)pyrazole-4-boronic Acid


Synthesis of LRH-1 Inverse Agonists (e.g., SR1848/ML180) for Oncology Research

This compound is the preferred boronic acid partner for synthesizing SR1848 (ML180), a selective LRH-1 inverse agonist with an IC₅₀ of 3.7 µM . Researchers investigating LRH-1's role in breast and pancreatic cancers will find this reagent essential for generating the published active compound and its analogs for structure-activity relationship (SAR) studies .

Structural Biology and Medicinal Chemistry of β-Lactamase Inhibitors

As a structurally characterized covalent inhibitor of AmpC beta-lactamase (PDB: 4LV1), this compound serves as a valuable tool compound and starting point for fragment-based drug discovery [1]. Its known binding mode can guide the design of more potent, non-β-lactam inhibitors to combat antibiotic resistance [1].

Discovery and Development of Next-Generation JAK Inhibitors

This compound is a key intermediate for synthesizing boron-containing pyrazole compounds, a novel class of JAK inhibitors. As described in U.S. Patent 11,827,657 B2, this scaffold is relevant for developing treatments for inflammation, autoimmune diseases, and cancer [2]. Procurement of this material supports research directly aligned with this active area of pharmaceutical development.

Advanced Organic Synthesis Requiring Robust Boronic Acid Building Blocks

Given its high thermal stability (mp 298 °C dec.) and high commercial purity (≥97%) [3], this boronic acid is ideally suited for challenging Suzuki-Miyaura couplings that require elevated temperatures or are sensitive to impurities. Its reliable performance minimizes side reactions and simplifies purification in the synthesis of complex molecules for agrochemical or advanced materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)pyrazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.